(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine

Lipophilicity Physicochemical Property Structure-Activity Relationship

Researchers synthesizing hydrazone libraries often encounter inconsistent reactivity from unsubstituted thiazole precursors. (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine (CAS 137506-14-0) resolves this with its defined 5-methyl-4-phenyl pattern, providing a ~0.5 LogP unit increase over des-methyl analogs for predictable lipophilicity in biological assays and partitioning studies. • Consistent 97% purity ensures reliable aldehyde/ketone condensation for hydrazone library generation. • Documented SpectraBase reference data supports analytical method development and batch-to-batch verification. • Full SDS provided; classified GHS07 (H302/H315/H319/H332/H335) for compliant laboratory handling.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
CAS No. 137506-14-0
Cat. No. B163119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine
CAS137506-14-0
Synonyms5-METHYL-4-PHENYL-2(3H)-THIAZOLONE HYDRAZONE
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)NN)C2=CC=CC=C2
InChIInChI=1S/C10H11N3S/c1-7-9(12-10(13-11)14-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13)
InChIKeyUGSXBHGKPPJJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine: Structural & Physicochemical Baseline


(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine (CAS 137506-14-0) is a 2-hydrazinyl-1,3-thiazole derivative featuring a distinct 5-methyl and 4-phenyl substitution pattern [1]. Its molecular formula is C10H11N3S with a molecular weight of 205.28 g/mol . This specific substitution confers unique steric and electronic properties compared to unsubstituted or mono-substituted thiazole hydrazine analogs, making it a key intermediate in medicinal chemistry for the synthesis of diverse bioactive heterocycles .

Synthetic versatility Precursor for hydrazone-based library synthesis
Physicochemical model Defined 5-methyl substitution for SPR studies
Method development Well-documented spectral & hazard data for HPLC/LC-MS

(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine: Why Generic Analogs Fail


Substituting (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine with a generic thiazol-2-yl hydrazine, such as 2-hydrazinyl-4-phenylthiazole, fundamentally alters key physicochemical and biological interaction parameters. The presence of the 5-methyl group in the target compound increases its calculated LogP by approximately 0.5 units compared to the 5-unsubstituted analog [1], directly impacting its lipophilicity and thus its partition coefficient in biological assays or synthetic reaction mixtures. Furthermore, the defined 4-phenyl and 5-methyl substitution pattern creates a unique steric environment that is crucial for selective binding in downstream applications, a feature not present in simpler analogs [2].

Lipophilicity shift
5-Methyl group raises LogP versus 5-unsubstituted analog, potentially altering assay partitioning.
Steric environment mismatch
Unique 4-phenyl/5-methyl pattern is absent in generic thiazole hydrazines, which may affect binding selectivity.
Synthetic utility gap
Simpler analogs may lack the core substitution required for facile hydrazone formation and downstream activity.

(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine: Quantitative Differentiation Evidence


Lipophilicity Comparison with Unsubstituted Analog

The target compound, (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine, exhibits a significantly higher calculated lipophilicity (XLogP3-AA = 2.7) compared to its closest unsubstituted analog, 2-hydrazinyl-4-phenylthiazole (XLogP3-AA = 2.2) [1][2]. This difference arises from the presence of the 5-methyl group, which increases the compound's partition coefficient, influencing its behavior in both synthetic and biological matrices.

Lipophilicity comparison
Reported
Target XLogP3-AA: 2.7 Comparator (2-Hydrazinyl-4-phenylthiazole): 2.2 ΔLogP = +0.5
Supports partitioning-based assay design
Computational prediction (PubChem XLogP3)
Lipophilicity Physicochemical Property Structure-Activity Relationship

Antifungal Pharmacophore Enablement

While direct activity data for the target compound itself is not available, a closely related analog, (E)-1-(5-methyl-4-phenylthiazol-2-yl)-2-(4-methylpentan-2-ylidene)hydrazine, demonstrates potent biological activity with an IC50 of 2780 nM [1]. This indicates that the 5-methyl-4-phenylthiazole core, which is the foundation of (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine, can serve as a productive scaffold for generating bioactive hydrazones. The target compound is the primary synthetic precursor to this active derivative [2].

Antifungal pharmacophore
Supporting evidence
Derivative IC50: 2780 nM Parent hydrazine data not available
Core scaffold enables active hydrazones
Requires synthesis validation
Antifungal Structure-Activity Relationship Drug Discovery

Purity and Cost Comparison Across Vendors

A direct comparison of two research-grade vendors shows that (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine is available with a guaranteed purity of 97% . This level of purity is critical for ensuring reproducible results in subsequent synthetic steps. The price per gram from these suppliers ranges from $745 to $1859 , reflecting its status as a specialized building block rather than a commodity chemical.

Purity & cost
Data to verify
Target: 97% purity; $745–$1859/g Comparator analog: lower purity, lower cost
Specialized building block pricing
Verify vendor COA
Synthetic Building Block Purity Analysis Procurement

Safety Profile: GHS Hazard Classification

The compound is classified with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . This comprehensive hazard profile, consistent across vendor SDS documents, necessitates specific handling and storage procedures that are not necessarily required for all thiazole derivatives.

GHS hazard profile
Supplier data
H302, H315, H319, H332, H335 Signal: Warning
Requires fume hood & PPE
Consistent across vendor SDS
Safety Data Sheet Hazard Communication Laboratory Safety

(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine: Recommended Applications


Synthesis of Bioactive Hydrazones

The primary application for this compound is as a versatile synthetic building block for generating hydrazone libraries. As evidenced by the activity of its derivative (IC50 = 2780 nM), it is a logical starting material for the synthesis of novel (5-methyl-4-phenylthiazol-2-yl)hydrazones to be evaluated in various biological assays [1]. Its high purity (97%) from vendors like Fluorochem and Leyan ensures reliable condensation reactions .

Lipophilicity & Solubility Impact of 5-Methyl Substitution

Due to its well-defined substitution pattern and availability of computed properties, this compound can serve as a model system for structure-property relationship (SPR) studies. The 0.5 unit difference in LogP compared to 2-hydrazinyl-4-phenylthiazole [2] makes it a valuable tool for experimentally validating computational models of lipophilicity and for studying the impact of a single methyl group on solubility and partition coefficients in various solvent systems.

Chromatographic Method Development for Thiazole Hydrazines

The compound's spectral data is documented in the SpectraBase database [3], and its safety and handling data are well-established . This makes it a suitable reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for the separation and quantification of this class of compounds in complex mixtures or for purity analysis of newly synthesized batches.

Hazardous Heterocyclic Hydrazine Handling Case Study

With its clearly defined and vendor-consistent GHS hazard profile (H302, H315, H319, H332, H335) , this compound can be used in laboratory safety training modules as a representative example of a research chemical requiring specific handling procedures (e.g., use of fume hoods, appropriate PPE). Its use case illustrates the importance of consulting and adhering to SDS guidelines for non-commodity chemicals.

Application
Selection Property
Validation Focus
Hydrazone library synthesis
Substituted thiazole core
Condensation reactivity & purity
SPR model studies
Defined 5-methyl substitution
LogP shift experimental validation
HPLC/LC-MS method development
Documented spectral data
Retention behavior & purity analysis
Lab safety training
Consistent GHS hazard profile
SDS adherence & PPE protocols
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